molecular formula C9H14N2O B2544206 (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide CAS No. 2052241-40-2

(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide

Cat. No.: B2544206
CAS No.: 2052241-40-2
M. Wt: 166.224
InChI Key: IDHOTCYSPRIDDZ-AATRIKPKSA-N
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Description

(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide (CAS 2052241-40-2) is a synthetic intermediate with molecular formula C9H14N2O and molecular weight 166.22 g/mol . This compound features a unique structural motif combining an electron-rich (E)-4-(dimethylamino)but-2-enamide chain with a terminal prop-2-ynyl group, creating a versatile scaffold for medicinal chemistry and drug discovery applications. The compound's distinctive architecture, containing both amide and enamide functionalities alongside alkyne and tertiary amine groups, provides multiple sites for chemical modification and structure-activity relationship studies .Researchers value this compound for its potential as a building block in pharmaceutical research, particularly in the development of targeted therapeutics. Compounds with similar structural features have demonstrated relevance in various therapeutic areas, including oncology and inflammatory diseases . The presence of both hydrogen bond donor and acceptor sites in the molecule contributes to potential biological interactions, while the alkyne handle allows for further synthetic elaboration through click chemistry approaches .The synthetic approach for this compound and structurally related amides typically employs the Schotten-Baumann reaction conditions, which involve the reaction of an appropriate amine with an acyl chloride derivative in the presence of a base such as potassium carbonate . This method has been shown to produce similar enamide compounds in yields ranging from 42-61%, with characterization typically performed using 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry . Proper analytical characterization including elemental analysis and spectral techniques is essential to confirm the structural integrity and (E)-configuration of the double bond in the final product.this compound is provided exclusively for research purposes in laboratory settings. This product is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate safety precautions and personal protective equipment in accordance with institutional chemical hygiene plans.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-prop-2-ynylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-7-10-9(12)6-5-8-11(2)3/h1,5-6H,7-8H2,2-3H3,(H,10,12)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHOTCYSPRIDDZ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2052241-40-2
Record name (2E)-4-(dimethylamino)-N-(prop-2-yn-1-yl)but-2-enamide
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Preparation Methods

Route 1: Schotten-Baumann Acylation

This classical method involves reacting propargylamine with (E)-4-(dimethylamino)but-2-enoyl chloride under biphasic conditions.

Procedure :

  • Synthesis of (E)-4-(Dimethylamino)but-2-enoyl Chloride
    • Starting material : (E)-4-(Dimethylamino)but-2-enoic acid (PubChem CID 10582800).
    • Chlorination : Treat with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hr. Evaporate excess SOCl₂ under reduced pressure.
  • Coupling with Propargylamine
    • Dissolve propargylamine (1.2 eq) in DCM.
    • Add acyl chloride (1.0 eq) dropwise at 0°C under N₂.
    • Stir for 4 hr, then wash with 5% HCl (remove unreacted amine) and saturated NaHCO₃.
    • Dry over MgSO₄, filter, and concentrate.
    • Yield : 42–56% after silica gel chromatography (hexane:ethyl acetate 3:1).

Key Data :

Parameter Value Source
Reaction Temp 0°C → RT
Solvent Dichloromethane
Purification Column Chromatography
1H NMR (CDCl₃) δ 6.75 (d, J=15 Hz, CH=CH), 4.15 (m, CH₂C≡CH), 2.95 (s, N(CH₃)₂)

Route 2: Coupling Agent-Mediated Amidation

Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or HATU to activate the carboxylic acid.

Procedure :

  • Activation of (E)-4-(Dimethylamino)but-2-enoic Acid
    • Dissolve acid (1.0 eq) in DCM.
    • Add EDCl (1.5 eq), HOBt (1.5 eq), and DMAP (0.1 eq). Stir at RT for 1 hr.
  • Amine Coupling
    • Add propargylamine (1.2 eq) and stir for 12 hr.
    • Quench with H₂O, extract with DCM, dry, and concentrate.
    • Yield : 65–72% after recrystallization (ethanol).

Advantages :

  • Avoids acyl chloride handling.
  • Higher yields compared to Schotten-Baumann.

Route 3: Microwave-Assisted Synthesis

Patented methods (EP3935053B1) describe accelerated coupling using microwave irradiation.

Procedure :

  • Mix acid (1.0 eq), propargylamine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF.
  • Irradiate at 100°C for 20 min.
  • Yield : 85% after reverse-phase HPLC.

Stereochemical Control and Analytical Validation

Ensuring (E)-Configuration

The Horner-Wadsworth-Emmons (HWE) reaction is critical for stereoselective double bond formation:

  • React dimethyl 4-(dimethylamino)-2-oxobutylphosphonate with formaldehyde under basic conditions.
  • J (H-H) : 15.2 Hz confirms (E) -geometry.

Spectroscopic Characterization

Mass Spectrometry :

  • EI-MS (70 eV) : m/z 177 [M+H]⁺ (calc. 176.12).

13C NMR :

  • δ 167.8 (C=O), 132.5 (CH=CH), 78.5 (C≡CH), 42.1 (N(CH₃)₂).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity Scalability
Schotten-Baumann 42–56 >95 High Moderate
EDCl/HOBt 65–72 >98 High High
Microwave (HATU) 85 >99 High Limited

Industrial-Scale Considerations

  • Cost Efficiency : EDCl-mediated coupling is preferred for large-scale production.
  • Safety : Schotten-Baumann requires strict temperature control to prevent exotherms.
  • Regulatory Compliance : Patented routes (e.g., EP3935053B1) offer IP advantages.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the prop-2-ynyl group can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of (E)-enamides with variations in aryl/heteroaryl substituents and amine side chains. Key comparisons include:

Compound Name Key Substituents Potential Impact on Properties Reference
(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide (Target) Prop-2-ynyl group, dimethylamino Enhanced metabolic stability; potential for click chemistry modifications
(E)-N-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino-...quinolin-6-yl)-4-(dimethylamino)but-2-enamide 4-Chlorobenzyloxy, tetrahydrofuran-3-yl-oxy Increased lipophilicity; possible improved target binding due to halogenated aryl groups
(S,E)-N-(4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)-...quinolin-6-yl)-4-(dimethylamino)... Pyridinyl-methoxy, tetrahydrofuran-3-yl-oxy Enhanced solubility via pyridine; potential for hydrogen bonding with biological targets
Ethyl 4-(dimethylamino) benzoate Ester group, dimethylamino High reactivity as a co-initiator; improved degree of conversion in polymer resins

Functional Group Analysis

  • Propargyl Group (Target Compound) : Unlike benzyloxy or pyridinyl-methoxy substituents in analogues, the propargyl group introduces alkyne functionality, enabling bioorthogonal reactions (e.g., Huisgen cycloaddition) for targeted drug delivery or imaging agent conjugation .
  • Dimethylamino Group: Present in all compared compounds, this group enhances solubility via protonation at physiological pH. In resin cements, ethyl 4-(dimethylamino) benzoate outperforms methacrylate analogues in degree of conversion and physical properties, suggesting the dimethylamino group’s electron-donating effects stabilize reactive intermediates .
  • The tetrahydrofuran-3-yl-oxy group in quinoline derivatives may balance solubility and target affinity .

Biological Activity

(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula:

 E 4 Dimethylamino N prop 2 ynylbut 2 enamide\text{ E 4 Dimethylamino N prop 2 ynylbut 2 enamide}

This compound features a tetrasubstituted alkene configuration, which is crucial for its biological activity. The presence of the dimethylamino group is significant for its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown potent inhibitory activity against class I HDACs, which play a critical role in regulating gene expression and are implicated in cancer progression. In vitro studies suggest that this compound may enhance acetylation levels of histones, leading to altered gene expression profiles associated with cell cycle arrest and apoptosis in cancer cells .
  • Antitumor Activity : Preliminary studies have demonstrated that derivatives of this compound can induce significant antitumor effects in various cancer cell lines, including myelodysplastic syndrome models. The mechanism involves the induction of G1 cell cycle arrest and apoptosis, potentially through pathways involving p21 and acetyl-histone H3 .
  • Pharmacokinetic Profile : The compound has been evaluated for its pharmacokinetic properties in animal models, showing favorable absorption and distribution characteristics. It also exhibited minimal metabolic degradation across different species, suggesting potential for broad therapeutic use .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
HDAC InhibitionPotent inhibitor of class I HDACs; increases acetylation levels in cancer cells
Antitumor EffectsInduces apoptosis and cell cycle arrest in various cancer cell lines
PharmacokineticsFavorable absorption and distribution; low metabolic degradation across species
Potential for Drug DevelopmentPromising candidate for further investigation as an antitumor agent

Case Studies

  • In Vitro Studies : A study evaluated the effect of this compound on SKM-1 cells, a model for myelodysplastic syndrome. The compound was found to significantly increase histone acetylation and induce apoptosis, demonstrating its potential as a therapeutic agent .
  • In Vivo Studies : In murine models, the compound showed enhanced antitumor efficacy when administered orally, particularly in models with intact immune systems. This suggests that the compound may not only act directly on tumor cells but also modulate immune responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, coupling reactions using reagents like EDC/HOBt with DIPEA as a base in anhydrous DMF under nitrogen protection can form the enamide bond. Reaction optimization may include varying solvents (e.g., DMF vs. acetonitrile), temperature (0–25°C), and stoichiometric ratios of intermediates like dimethylamine hydrochloride. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify proton and carbon environments (e.g., vinyl protons at δ 5.5–6.5 ppm, dimethylamino groups at δ 2.2–2.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ peaks). Purity is assessed via HPLC with UV detection at 254 nm. Crystallographic data (if available) using SHELX programs can resolve stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For mass spectral anomalies, high-resolution MS (HRMS) or isotopic labeling can clarify fragmentation patterns. Cross-validation with X-ray crystallography (e.g., SHELXL refinement) provides unambiguous structural assignments .

Q. What computational methods are employed to study the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to receptors like DHODH or kinases. Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experimentally validate binding affinities (KD values). For enantiomeric purity, chiral HPLC or circular dichroism (CD) is recommended .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., halogenation at the phenyl ring, alkyl chain elongation). Test derivatives in in vitro assays (e.g., IC50 in cancer cell lines, MIC against pathogens). Use QSAR models (e.g., CoMFA, Random Forest) to correlate structural features (logP, polar surface area) with activity. Comparative analysis with analogs (e.g., (E)-3-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide) highlights pharmacophore requirements .

Q. What experimental design strategies improve reaction yields and scalability?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize variables (temperature, catalyst loading, solvent polarity). For scalability, switch from batch to flow chemistry for exothermic steps. Use in situ FTIR or Raman spectroscopy to monitor reaction progress. Purification via flash chromatography (gradient elution) or recrystallization (ethanol/water) enhances yield .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under argon at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the enamide bond). LC-MS identifies degradation products, while adding stabilizers (e.g., BHT) prolongs shelf life .

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